Methyl 2,5-diiodobenzoate
CAS No.: 14192-13-3
Cat. No.: VC8167797
Molecular Formula: C8H6I2O2
Molecular Weight: 387.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14192-13-3 |
---|---|
Molecular Formula | C8H6I2O2 |
Molecular Weight | 387.94 g/mol |
IUPAC Name | methyl 2,5-diiodobenzoate |
Standard InChI | InChI=1S/C8H6I2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 |
Standard InChI Key | DYYAKMJJKVLJFN-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)I)I |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)I)I |
Introduction
Structural Identification and Physicochemical Properties
Methyl 2,5-diiodobenzoate is a benzoic acid derivative substituted with iodine atoms at the 2- and 5-positions of the benzene ring, esterified with a methyl group. Key properties include:
Table 1: Fundamental Properties
The compound’s structure is confirmed via spectroscopic methods, including ¹H NMR and ¹³C NMR, with distinct signals for the aromatic protons and iodine substituents . The SMILES notation is COC(=O)C1=C(C=CC(=C1)I)I
, and its InChIKey is DYYAKMJJKVLJFN-UHFFFAOYSA-N
.
Synthetic Methodologies
Direct Esterification of 2,5-Diiodobenzoic Acid
The parent acid, 2,5-diiodobenzoic acid (CAS 14192-12-2), is esterified using methanol under acidic conditions. A representative procedure involves:
-
Dissolving 2,5-diiodobenzoic acid in methanol.
-
Adding concentrated sulfuric acid as a catalyst.
-
Refluxing at 80°C for 2.5 hours under nitrogen .
This method yields methyl 2,5-diiodobenzoate with >95% purity after silica gel chromatography .
Palladium-Catalyzed Cross-Coupling
Methyl 2,5-diiodobenzoate serves as a substrate in palladium-mediated reactions. For example, in the synthesis of poly(m-phenyleneethynylene)s, it undergoes Sonogashira coupling with terminal alkynes under microwave irradiation, achieving regioselective functionalization .
Applications in Organic and Medicinal Chemistry
Ligand for Protein-Tyrosine Phosphatase Inhibition
Methyl 2,5-diiodobenzoate binds to the SH2 domain of protein-tyrosine phosphatases (PTPs), inhibiting their activity in vitro . This property is exploited in biochemical assays to study signal transduction pathways.
Building Block for Functional Materials
The compound’s iodine substituents enable participation in Ullmann couplings and Suzuki-Miyaura reactions, facilitating the synthesis of π-conjugated polymers and liquid crystals . For instance, it is used in the preparation of poly(m-phenyleneethynylene)s for optoelectronic devices .
Future Research Directions
-
Mechanistic Studies: Elucidate the structural basis of PTP inhibition for drug discovery.
-
Material Science: Expand its use in organic semiconductors and metal-organic frameworks (MOFs).
-
Toxicology: Conduct in vivo studies to assess long-term safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume